Carfentrazone-ethyl
Description
Properties
IUPAC Name |
ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKCGVHIFJBRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032532 | |
| Record name | Carfentrazone-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4032532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH] | |
| Record name | Carfentrazone-ethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
350-355 °C | |
| Record name | CARFENTRAZONE-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride. | |
| Record name | CARFENTRAZONE-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.457 g/cu cm at 20 °C | |
| Record name | CARFENTRAZONE-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C | |
| Record name | Carfentrazone-ethyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4234 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CARFENTRAZONE-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous yellow-orange liquid | |
CAS No. |
128639-02-1 | |
| Record name | Carfentrazone-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128639-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carfentrazone-ethyl [ISO:BSI] | |
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| Record name | Carfentrazone-ethyl | |
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| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester | |
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| Record name | CARFENTRAZONE-ETHYL | |
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| Record name | CARFENTRAZONE-ETHYL | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-22.1 °C | |
| Record name | CARFENTRAZONE-ETHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
One-Pot Diazotization-Coupling Methodology
The dominant industrial synthesis involves a diazotization-coupled cyclization reaction using 1-(5-amino-2-fluoro-4-chlorophenyl)-3-methyl-4-difluoromethyl-1H-1,2,4-triazolin-5-one as the starting material. The reaction proceeds under inert atmosphere (N₂) at -5°C to 0°C, with acetonitrile or methyl ethyl ketone as solvents. Tert-butyl nitrite serves as the diazotizing agent, while cuprous chloride (0.7–0.9 equivalents relative to substrate) catalyzes the coupling with ethyl acrylate.
The stoichiometric relationship is critical:
This ratio ensures complete conversion while minimizing byproducts from excess nitrite. Post-reaction processing involves atmospheric distillation to recover unreacted ethyl acrylate (85–92% recovery) and vacuum purification (15–20 mmHg, 110–125°C) to isolate this compound with 91–92% purity.
Catalytic System and Reusability
Cuprous chloride demonstrates exceptional recyclability, maintaining catalytic activity through six consecutive batches without significant yield loss (Table 1). Filtration recovers 94–97% of the catalyst, which is directly reused after washing with ethyl acetate.
Table 1: Catalyst Reuse Performance
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 103 | 91.8 |
| 2 | 101 | 91.5 |
| 3 | 99.3 | 92.0 |
| 4 | 98.7 | 91.9 |
| 5 | 97.9 | 92.2 |
| 6 | 96.5 | 91.7 |
This reusability reduces catalyst costs by 83% compared to single-use systems, making the process economically viable for large-scale production.
Solvent and Temperature Optimization
Solvent Selection Impact
Comparative studies show acetonitrile outperforms methyl ethyl ketone in reaction rate and yield:
The dielectric constant of acetonitrile () facilitates better ion separation, accelerating the diazotization step. However, methyl ethyl ketone offers advantages in byproduct solubility, reducing purification complexity.
Temperature Control Strategies
Maintaining the reaction between -10°C and 0°C prevents:
-
Decomposition of the diazonium intermediate
-
Premature coupling before acrylate addition
Precision cooling systems (±0.5°C) are essential, as deviations above 5°C lead to a 12–15% yield reduction from nitroso byproducts.
Industrial Scale-Up Considerations
Waste Reduction Techniques
The patented process eliminates aqueous workups by using organic-phase diazotization with tert-butyl nitrite, reducing wastewater generation by 70% compared to sodium nitrite-based methods. Cuprous chloride recovery further decreases heavy metal discharge to <5 ppm in effluent streams.
Energy Efficiency Metrics
Vacuum distillation at 15–20 mmHg lowers the boiling point of this compound from 350°C (ambient pressure) to 125°C, cutting energy consumption by 40%. Integrated heat exchangers recover 65% of distillation energy for preheating incoming reagents.
Quality Control and Analytical Methods
Chemical Reactions Analysis
2.1. Environmental Hydrolysis
Carfentrazone-ethyl undergoes pH-dependent hydrolysis to form carfentrazone-chloropropionic acid (half-life: 3.6 hours at alkaline pH) . Further degradation yields benzoic acid derivatives (e.g., carfentrazone-benzoic acid), with persistence influenced by water acidity .
Reaction Equation
2.2. Metabolic Pathways
In rats and mice, this compound is rapidly hydrolyzed to carfentrazone-chloropropionic acid (48–66% of dose) and 3-hydroxymethyl-carfentrazone-chloropropionic acid . These metabolites are excreted primarily via urine .
| Metabolite | Structure | Excretion Route | Citations |
|---|---|---|---|
| Chloropropionic acid | C₉H₆Cl₂F₃N₂O₂ | Urine (72–87%) | |
| Hydroxymethyl derivative | C₁₀H₆Cl₂F₃N₂O₃ | Urine | |
| Benzoic acid derivative | C₁₃H₈Cl₂F₃N₂O₂ | Faeces (12–28%) |
3.1. Photolysis and Hydrolysis
Under UV light, this compound undergoes photolysis, generating intermediates like carfentrazone-cinnamic acid . In acidic environments (pH < 5), degradation slows, with half-lives exceeding 34 days .
3.2. Soil and Aquatic Fate
The compound is non-volatile (vapor pressure: 1.2 × 10⁻⁷ mmHg) but produces mobile metabolites (e.g., chloropropionic acid) that leach into soil and water . Bioaccumulation is negligible (log Kow = 3.36) .
| Environmental Parameter | Value | Implications | Citations |
|---|---|---|---|
| Water solubility | 12–23 µg/mL | Limited aquatic persistence | |
| Soil half-life | 3–9 days | Rapid degradation | |
| Leaching potential | High | Metabolites in groundwater |
4.1. Spectroscopy
- ¹H NMR : Confirms the triazolinone and ester functionalities .
- Mass Spectrometry : Molecular ion at m/z 412.2, with fragments corresponding to triazolinone cleavage .
4.2. Chromatography
Scientific Research Applications
Agricultural Applications
Carfentrazone-ethyl is utilized in various crops, including:
- Cereal Grains : Effective in controlling broadleaf weeds in wheat, barley, oats, and triticale.
- Caneberries : Used for primocane management and sucker control.
- Tree Nuts : Provides post-emergence control of broadleaf weeds.
- Aquatic Sites : Applied to manage problematic aquatic weeds.
Usage Data
The following table summarizes the application rates and crop types for this compound:
| Crop Type | Application Rate (lbs ai/acre) | Purpose |
|---|---|---|
| Wheat | 0.0311 | Broadleaf weed control |
| Caneberries | Variable | Primocane suppression |
| Tree Nuts | Variable | Post-emergence broadleaf control |
| Aquatic Areas | Variable | Control of aquatic weeds |
Non-Agricultural Applications
This compound is also registered for use in non-agricultural settings, such as:
- Landscaping : Effective for controlling weeds in ornamental gardens.
- Aquatic Environments : Used to manage invasive species in lakes and ponds.
Case Study 1: Efficacy in Cereal Crops
A study conducted by the U.S. EPA evaluated the effectiveness of this compound on winter cereals. The results indicated significant reduction in weed populations with minimal crop injury, demonstrating its utility as a post-emergence herbicide .
Case Study 2: Aquatic Application
Research published by the APVMA highlighted the successful application of this compound in controlling floating aquatic weeds. The findings showed a marked decrease in weed biomass within weeks of application, underscoring its effectiveness in aquatic environments .
Environmental Impact and Safety
This compound has been assessed for its environmental impact, particularly regarding its persistence in water systems. Studies indicate that it is unlikely to contaminate drinking water at significant levels . Furthermore, safety evaluations have concluded that it poses low risk to non-target organisms when applied according to label instructions.
Mechanism of Action
Carfentrazone-ethyl exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This inhibition disrupts the chlorophyll biosynthetic pathway, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to cell membranes and ultimately results in cell death .
Comparison with Similar Compounds
Triazolinone Analogs
- Sulfentrazone: A phenyltriazolinone herbicide with a methyl methoxyimino group. While effective against broadleaf weeds, it requires higher application rates (75–150 g/ha) compared to carfentrazone-ethyl (15–35 g/ha) .
Diphenyl Ethers and Related PPO Inhibitors
- Oxyfluorfen : A diphenyl ether herbicide with a broader spectrum but slower degradation (half-life >60 days in soil) versus this compound (half-life 6.5–11.1 hours in water; 37.9–174 hours in sediment) .
- Pyraflufen-ethyl : A phenylpyrazole herbicide with similar PPO inhibition but higher phytotoxicity in peanuts, causing up to 38% injury compared to this compound’s 25% .
Table 1: Structural and Functional Comparison
Efficacy and Selectivity
Weed Control Spectrum
Synergistic Combinations
- Mixing this compound with glyphosate (half-rate) enhances control of Echinochloa crus-galli in orchards, reducing glyphosate’s required dosage .
- Adding flucarbazone-sodium reduces wheat injury from 21% (this compound alone) to <10% .
Environmental Behavior and Degradation
Hydrolysis and Metabolites
- This compound rapidly hydrolyzes to carfentrazone-chloropropionic acid (half-life: 3.36 hours at pH 9), which further degrades to non-toxic benzoic acids .
- In soil, degradation is pH-dependent: non-stereoselective at pH 9.0 but stereoselective in acidic soils (pH 5.2–7.0) .
Residue and Mobility
Biological Activity
Carfentrazone-ethyl is a selective herbicide widely used in agriculture for controlling broadleaf weeds and certain grasses. It belongs to the triazolinone class of herbicides and acts primarily through the inhibition of protoporphyrinogen oxidase (Protox), an enzyme critical for chlorophyll synthesis in plants. This article explores the biological activity, toxicity, and environmental impact of this compound, supported by data tables and research findings.
This compound disrupts the biosynthesis of chlorophyll by inhibiting Protox, leading to the accumulation of protoporphyrin IX, which causes oxidative damage to plant cells. This mechanism results in rapid necrosis of treated weeds. The herbicide is particularly effective at low application rates, making it a valuable tool for integrated weed management.
Key Characteristics
- Chemical Structure : this compound is a chiral molecule with the formula .
- Solubility : It has low aqueous solubility and volatility, reducing the risk of groundwater contamination.
- Persistence : this compound is non-persistent in soil and water systems, with a half-life that varies depending on environmental conditions.
Mammalian Toxicity
This compound exhibits low toxicity to mammals, with no significant adverse health effects reported. The acute oral toxicity studies indicate that it has an LD50 greater than 2000 mg/kg in rats, categorizing it as practically non-toxic to humans.
Ecotoxicology
The herbicide shows moderate toxicity to various non-target organisms. The following table summarizes its toxicity levels across different species:
| Organism Type | Toxicity Level | Reference |
|---|---|---|
| Fish (e.g., Oncorhynchus mykiss) | Moderate (LC50 > 10 mg/L) | |
| Aquatic Invertebrates | Moderate (EC50 > 10 mg/L) | |
| Birds | Low (no significant effects) |
Enantioselectivity and Bioactivity
Research indicates that this compound exists as enantiomers, which exhibit differing biological activities. A study conducted by Zhang et al. (2018) evaluated the acute toxicity and herbicidal bioactivity of these enantiomers against various aquatic organisms. The results demonstrated that one enantiomer was significantly more toxic than the other, suggesting that stereochemistry plays a crucial role in its biological activity.
Case Study: Herbicidal Efficacy
In a field trial assessing the efficacy of this compound on winter wheat, researchers found that application rates as low as 75 g/ha effectively controlled common broadleaf weeds without adversely affecting crop yield. The study highlighted its potential for use in sustainable agricultural practices by reducing the need for higher doses of more harmful herbicides.
Environmental Impact
This compound's low persistence and minimal leaching potential make it an environmentally friendly option compared to other herbicides. However, its moderate toxicity to aquatic organisms necessitates careful application to prevent runoff into water bodies.
Summary of Environmental Data
| Parameter | Value |
|---|---|
| Aqueous Solubility | Low (0.21 mg/L) |
| Soil Half-life | 3.5 hours at pH 9 |
| Volatility | Non-volatile |
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate Carfentrazone-ethyl’s herbicidal efficacy under varying environmental conditions?
- Methodological Answer: Use a factorial design (e.g., 5x2 factorial scheme) to test interactions between this compound and application timings (e.g., 30 and 45 days after plant emergence). Include controls and replicate treatments ≥4 times to ensure statistical validity. Measure parameters like plant injury percentage, fresh/dry biomass, and recovery rates using ANOVA and nonlinear regression models (e.g., log-logistic models) .
- Data Interpretation: Compare ED50/ED90 values (effective dose for 50%/90% response) to assess potency. Use Fisher’s LSD test for mean separation and report confidence intervals for dose-response curves .
Q. What analytical methods are recommended for quantifying this compound and its transformation products in environmental samples?
- Methodological Answer: For water and sediment samples, employ LC-MS/MS with a limit of quantitation (LOQ) of 6 ppb and limit of detection (LOD) of 1 ppb. Validate methods via spiked recovery tests (85–116% recovery for water; 90–93% for sediment). Use GC-MS/MS for tank mix analysis after hexane partitioning and acetonitrile reconstitution .
- Quality Control: Include method blanks, fortified controls, and replicate analyses to address matrix effects and instrument variability .
Q. How can researchers ensure reproducibility in this compound degradation studies?
- Methodological Answer: Standardize protocols for sample collection (e.g., timing post-application: 1 hr to 30 days), storage (0–6°C), and extraction (e.g., pH-adjusted partitioning). Report degradation kinetics (e.g., half-life = 0.3 days in water) and transformation product stability (e.g., F8426-ClPAc persists ≤30 days in sediment) .
- Statistical Reporting: Use nonlinear regression (p-value thresholds, e.g., 0.86 for model fit) and Akaike information criteria to validate degradation models .
Advanced Research Questions
Q. How do adjuvants influence this compound’s efficacy, and what experimental controls are critical for isolating their effects?
- Methodological Answer: Test adjuvant combinations (e.g., PS, ESO, ELO) in a randomized design with dose-response curves. Calculate relative potency (rED90) to compare adjuvant-enhanced efficacy. Control for surfactant concentration and application volume to avoid confounding variables .
- Contradiction Analysis: Address paradoxical results (e.g., PS increasing ED90 by 1.7-fold) by evaluating adjuvant-herbicide physicochemical interactions (e.g., solubility, droplet spread) .
Q. What statistical approaches resolve contradictions in this compound’s environmental persistence across studies?
- Methodological Answer: Conduct meta-analyses of half-life data (e.g., 0.3 days in water vs. longer periods in sediment) using mixed-effects models. Account for variables like pH, organic matter, and microbial activity. Validate findings with field vs. lab comparisons .
- Error Analysis: Quantify uncertainties from sampling intervals (e.g., infrequent sediment sampling) and detection limits (e.g., LOD = 1 ppb masking low-level residues) .
Q. How can researchers optimize protocols for detecting this compound in complex matrices like honey or organic produce?
- Methodological Answer: Adapt DI-SPME-GC-MS or LC-ESI-MS/MS for high-sensitivity residue analysis. Validate methods using matrix-matched calibration curves and isotope-labeled internal standards. Report recoveries and matrix effects (e.g., ion suppression in honey) .
- Innovative Design: Compare extraction efficiencies of QuEChERS vs. solid-phase microextraction to minimize interference from co-formulants .
Methodological Best Practices
Q. How should researchers document this compound trials to meet regulatory and academic standards?
- Guidelines: Follow OECD/GLP protocols for herbicide trials. Include raw data in appendices, processed data in main text, and explicit citations for borrowed methodologies (e.g., LC-MS/MS parameters from EPA submissions) .
- Replication: Provide detailed materials lists (e.g., pot volume = 10 dm³, herbicide concentration = 0.008 lb ai/acre) to enable independent replication .
Q. What ethical considerations apply to field studies involving this compound?
- Compliance: Adhere to EPA registration guidelines (e.g., Safer Pesticide Review) and disclose crop tolerance thresholds (e.g., ≤10% transient necrosis in corn) .
- Environmental Impact: Monitor non-target species (e.g., aquatic organisms) and validate mitigation strategies (e.g., buffer zones) using OECD 201/202 guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
